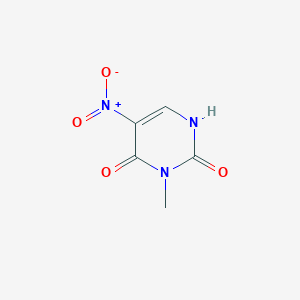3-Methyl-5-nitrouracil
CAS No.: 25912-37-2
Cat. No.: VC8012693
Molecular Formula: C5H5N3O4
Molecular Weight: 171.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25912-37-2 |
|---|---|
| Molecular Formula | C5H5N3O4 |
| Molecular Weight | 171.11 g/mol |
| IUPAC Name | 3-methyl-5-nitro-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C5H5N3O4/c1-7-4(9)3(8(11)12)2-6-5(7)10/h2H,1H3,(H,6,10) |
| Standard InChI Key | CZQHCPSSXFKBNP-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=CNC1=O)[N+](=O)[O-] |
| Canonical SMILES | CN1C(=O)C(=CNC1=O)[N+](=O)[O-] |
Introduction
Synthesis and Functionalization
Regioselective Synthesis from Uracil
The synthesis of 3-methyl-5-nitrouracil derivatives typically begins with uracil (1). Gondela and Walczak (2005) developed a three-step protocol involving:
-
Arylation: Uracil reacts with 4-nitrofluorobenzene in dimethyl sulfoxide (DMSO) with anhydrous K₂CO₃ at 80°C for 72 hours, yielding 1-(4-nitrophenyl)uracil (87% yield) .
-
Methylation: Treatment with sodium hydride (NaH) in dimethylformamide (DMF) and methyl iodide (CH₃I) introduces the methyl group at N-3 (87% yield) .
-
Nitration: Reaction with fuming nitric acid (HNO₃, d = 1.5 g/mL) in concentrated sulfuric acid (H₂SO₄) at -5°C installs the nitro group at C-5 (95% yield) .
This method ensures regioselectivity, avoiding nitration at competing positions. The final product, 3-methyl-5-nitro-1-(4-nitrophenyl)uracil, serves as a substrate for further functionalization.
ANRORC-Type Substitution Reactions
3-Methyl-5-nitrouracil undergoes Addition–Nucleophilic Ring-Opening–Ring-Closure (ANRORC) reactions with amino acids or their methyl esters. For example:
-
Reaction with methyl glycinate hydrochloride in DMF and triethylamine produces methyl 2-(3-methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetate (58% yield) .
-
Chiral amino acids like (S)-alanine yield enantiomerically pure derivatives without racemization, confirmed by specific rotation measurements (e.g., [α]D = +55.8 for (S)-isomer) .
Table 1: Yields and properties of selected 3-methyl-5-nitrouracil derivatives
| Derivative | R Group | Yield (%) | Melting Point (°C) | [α]D (c 1.0, solvent) |
|---|---|---|---|---|
| 6a | H | 58 | 146–147 | - |
| 6b | CH₃ (S) | 61 | 111–113 | +55.8 (CHCl₃) |
| 6e | CN | 83 | Syrup | - |
Data sourced from Gondela and Walczak (2005) .
Physicochemical Properties
Thermal Stability and Solubility
3-Methyl-5-nitrouracil derivatives exhibit high thermal stability, with melting points exceeding 100°C (Table 1). The parent compound, 5-nitrouracil, has a melting point >300°C , while methylation at N-3 reduces intermolecular hydrogen bonding, lowering the melting point slightly. Solubility varies with substituents:
-
Polar solvents: Soluble in DMSO and water (3.61 g/L at 25°C for 5-nitrouracil) .
-
Nonpolar solvents: Limited solubility in chloroform or hexane .
Spectroscopic Characterization
-
¹H NMR: The methyl group at N-3 resonates at δ 3.27 ppm (DMSO-d₆), while the nitro group deshields H-6, appearing as a singlet at δ 9.13 ppm .
-
¹³C NMR: Key signals include C=O at δ 162.58 ppm and C-NO₂ at δ 150.56 ppm .
-
IR: Stretching vibrations for NO₂ (1530 cm⁻¹) and C=O (1700 cm⁻¹) .
Biological Activities and Applications
Nucleic Acid Analogues
The nitro and methyl groups enable incorporation into peptide nucleic acids (PNAs) and locked nucleic acids (LNAs), enhancing binding affinity to DNA/RNA. Such analogs are explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume